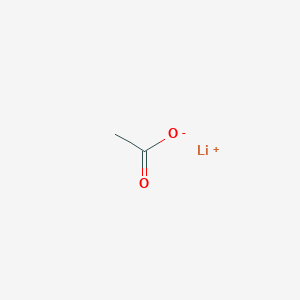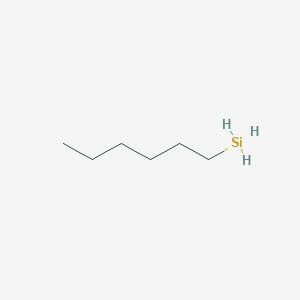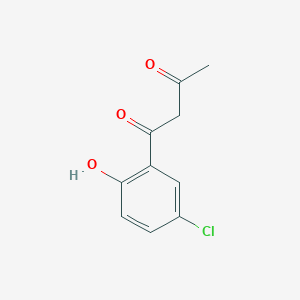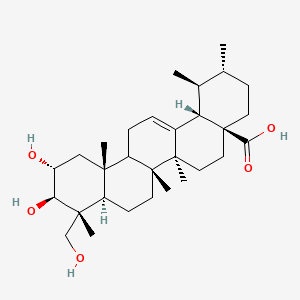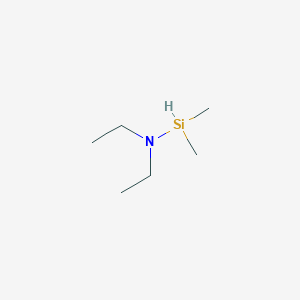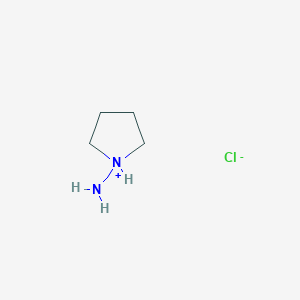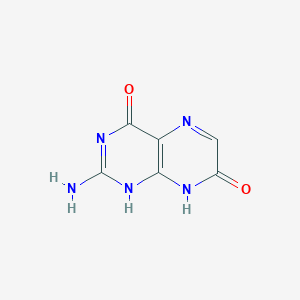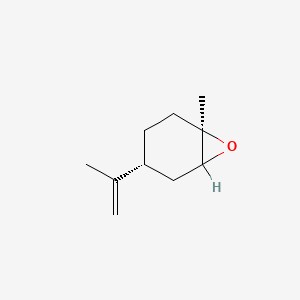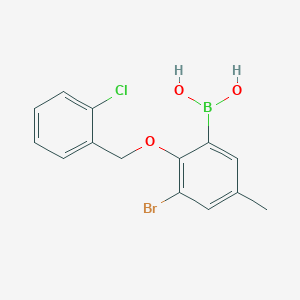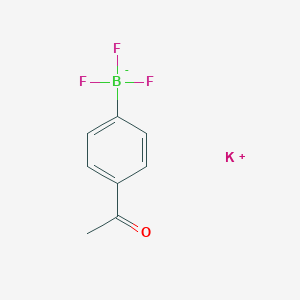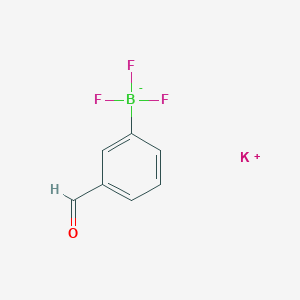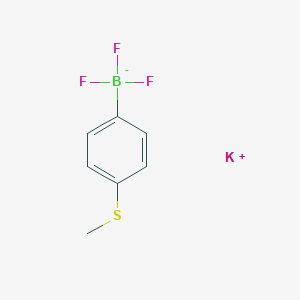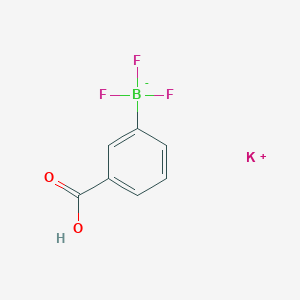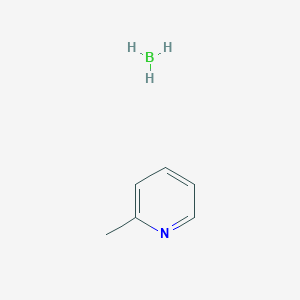
borane;2-methylpyridine
Vue d'ensemble
Description
It is a white solid that is slightly soluble in water but highly soluble in organic solvents such as methanol, tetrahydrofuran, and benzene . This compound is known for its strong reducing properties and is used extensively in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Borane;2-methylpyridine can be synthesized by reacting sodium borohydride with 2-methylpyridine in the presence of an acid . The reaction typically proceeds as follows:
NaBH4+C6H7N→C6H7N⋅BH3+NaH
Industrial Production Methods: Industrial production of this compound involves the same basic reaction but is carried out on a larger scale with optimized conditions to ensure high yield and purity. The reaction is typically conducted in a solvent such as tetrahydrofuran under an inert atmosphere to prevent oxidation .
Types of Reactions:
Substitution: It can also participate in substitution reactions where the borane group is replaced by other functional groups.
Common Reagents and Conditions:
Reductive Amination: This compound is commonly used in reductive amination reactions, where it reduces imines to amines.
Oxidation: Although less common, this compound can undergo oxidation reactions under specific conditions.
Major Products:
Alcohols: From the reduction of carbonyl compounds.
Amines: From reductive amination reactions.
Applications De Recherche Scientifique
Borane;2-methylpyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of borane;2-methylpyridine primarily involves its role as a reducing agent. The borane group donates electrons to the substrate, facilitating the reduction process. This compound targets carbonyl groups in aldehydes and ketones, converting them to alcohols. In reductive amination, it reduces imines to amines by donating electrons to the nitrogen atom .
Comparaison Avec Des Composés Similaires
- Borane-pyridine complex
- Borane-dimethylamine complex
- Sodium cyanoborohydride
Comparison:
- Borane-pyridine complex: Similar reducing properties but borane;2-methylpyridine is less toxic and more stable .
- Borane-dimethylamine complex: Also a strong reducing agent but has different solubility properties and reactivity .
- Sodium cyanoborohydride: A widely used reducing agent but more toxic compared to this compound .
This compound stands out due to its balance of reactivity, stability, and lower toxicity, making it a preferred choice in many synthetic applications .
Propriétés
IUPAC Name |
borane;2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.BH3/c1-6-4-2-3-5-7-6;/h2-5H,1H3;1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMASBEFBIXMNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B.CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B.CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
